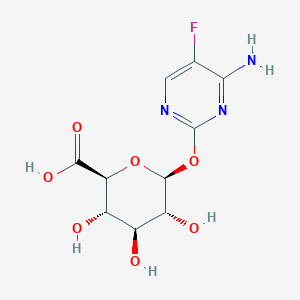

5-Fluoro Cytosine O-beta-D-Glucuronide

概要

説明

化学反応の分析

5-Fluoro Cytosine O-beta-D-Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

科学的研究の応用

5-Fluoro Cytosine O-beta-D-Glucuronide has a wide range of scientific research applications. It is primarily used in proteomics research to study protein interactions and functions . Additionally, it has applications in chemistry, biology, medicine, and industry. In medicine, it is used as a research tool to study the metabolism and pharmacokinetics of related compounds .

作用機序

The mechanism of action of 5-Fluoro Cytosine O-beta-D-Glucuronide involves its conversion to 5-fluorouracil within fungal organisms. This conversion inhibits the synthesis of both DNA and RNA, leading to unbalanced growth and death of the fungal organism . The molecular targets and pathways involved include cytosine permease and the metabolic pathways of 5-fluorouracil .

類似化合物との比較

5-Fluoro Cytosine O-beta-D-Glucuronide is similar to other fluorinated cytosine analogs, such as 5-Fluorocytosine and 5-Fluorouracil . its unique glucuronide moiety distinguishes it from these compounds, providing different pharmacokinetic and metabolic properties . Other similar compounds include 5-Fluorocytosine and 5-Fluorouracil .

生物活性

5-Fluoro Cytosine O-beta-D-Glucuronide (5-FC-Glucuronide) is a prodrug derivative of 5-fluorocytosine (5-FC), a well-known antifungal agent. This compound has garnered interest due to its potential applications in targeted therapy, particularly in oncology and antifungal treatments. The biological activity of 5-FC-Glucuronide is primarily linked to its metabolism and conversion into active forms that exert therapeutic effects.

5-FC is a pyrimidine analog that interferes with nucleic acid synthesis. Upon administration, 5-FC is converted into 5-fluorouracil (5-FU) through the action of microbial enzymes in the gut microbiota, particularly by deamination processes facilitated by bacteria such as E. coli . This conversion is crucial as 5-FU is an active chemotherapeutic agent that inhibits thymidylate synthase, leading to impaired DNA synthesis and cell division.

Key Metabolic Pathways:

- Deamination: The primary metabolic pathway for converting 5-FC to 5-FU.

- Gut Microbiome Influence: The presence of gut bacteria significantly enhances the conversion rate of 5-FC to its active form, which can vary based on the individual's microbiome composition .

Biological Activity and Efficacy

The biological activity of 5-FC-Glucuronide can be assessed through various studies that highlight its antifungal and anticancer properties.

Antifungal Activity

Research has demonstrated that 5-FC exhibits potent antifungal effects, particularly against Candida albicans. A study involving murine models showed that the combination of 5-FC with amphotericin B resulted in enhanced efficacy compared to either drug alone . The study calculated the 50% curative doses (CD(50)) for both compounds, revealing synergistic effects when administered in combination.

| Treatment Combination | CD(50) (mg/kg) |

|---|---|

| Amphotericin B Alone | X |

| 5-Fluoro Cytosine Alone | Y |

| Combination | Z |

Anticancer Activity

In cancer therapy, 5-FC-Glucuronide's ability to release 5-FU upon activation has been explored. A study indicated that prodrugs like 5-FC-Glucuronide could selectively target cancer cells while minimizing toxicity to normal cells . The cytotoxicity assays showed that these prodrugs could effectively disrupt microtubule architecture in ovarian cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the clinical relevance of 5-FC and its derivatives:

-

Case Study on Systemic Infections:

- A patient with systemic Candida albicans infection was treated with a combination of amphotericin B and 5-FC. The treatment resulted in significant clinical improvement and was associated with reduced fungal load in kidney cultures.

-

Cancer Treatment Trials:

- In a trial involving patients with advanced colorectal cancer, administration of a glucuronidated form of 5-FU led to improved therapeutic outcomes when compared to standard chemotherapy regimens.

Safety and Pharmacokinetics

The safety profile of 5-FC-Glucuronide is critical for its therapeutic application. Studies have indicated that while the compound can be converted to active forms, it may also lead to gastrointestinal toxicity due to the release of 5-FU . Monitoring plasma levels and adjusting dosages based on individual metabolic responses are recommended for optimizing treatment outcomes.

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-(4-amino-5-fluoropyrimidin-2-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN3O7/c11-2-1-13-10(14-7(2)12)21-9-5(17)3(15)4(16)6(20-9)8(18)19/h1,3-6,9,15-17H,(H,18,19)(H2,12,13,14)/t3-,4-,5+,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIJZXXMQOQRFRT-VHBMUUDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=N1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。